4-Hydroxy-1-(naphthalen-2-ylsulfonyl)pyrrolidine-2-carboxylic acid
Description
Structural Characterization
Molecular Architecture and Functional Group Analysis
4-Hydroxy-1-(naphthalen-2-ylsulfonyl)pyrrolidine-2-carboxylic acid consists of a pyrrolidine ring substituted with three critical functional groups:
- 4-Hydroxy group : A hydroxyl (-OH) attached to the pyrrolidine ring at position 4, contributing to hydrogen-bonding capacity.
- 2-Carboxylic acid : A carboxylic acid (-COOH) at position 2, enabling ionic interactions and pH-dependent solubility.
- 1-(Naphthalen-2-ylsulfonyl) group : A sulfonamide linkage connecting the pyrrolidine nitrogen to a naphthalene-2-yl moiety, characterized by electron-withdrawing sulfonyl (-SO₂-) and aromatic naphthalene systems.
The molecular formula is C₁₅H₁₅NO₅S , with a molecular weight of 321.35 g/mol . The naphthalene-2-ylsulfonyl group introduces steric bulk and π-π interactions, while the pyrrolidine ring provides conformational flexibility.
Key Structural Features
| Functional Group | Position | Role in Structure |
|---|---|---|
| Hydroxyl (-OH) | C4 | Hydrogen bonding, polarity |
| Carboxylic acid (-COOH) | C2 | Solubility, ionic interactions |
| Naphthalen-2-ylsulfonyl | N1 | Electron withdrawal, aromaticity |
Conformational Dynamics of Naphthalenesulfonyl-Pyrrolidine Systems
The pyrrolidine ring adopts an envelope conformation due to steric and electronic interactions with the naphthalen-2-ylsulfonyl group. Single-crystal X-ray diffraction studies reveal:
- S-N bond length : ~1.628 Å, confirming sulfonamide bond formation.
- Naphthalene orientation : The naphthalene ring system is positioned perpendicular to the pyrrolidine plane, minimizing steric clashes.
- Hydrogen bonding : The 4-hydroxy group participates in intramolecular or intermolecular hydrogen bonds, stabilizing the conformation.
Computational Insights
Density Functional Theory (DFT) calculations at the B3LYP/6-311G++(d,p) level elucidate:
Comparative Analysis with Related Sulfonylated Pyrrolidine Derivatives
4-Hydroxy-1-(naphthalen-2-ylsulfonyl)pyrrolidine-2-carboxylic acid differs structurally and functionally from other sulfonylated pyrrolidines. Below is a comparative analysis:
Table 1: Structural Comparison of Sulfonylated Pyrrolidine Derivatives
Key Differentiators
- Aromatic System : The naphthalen-2-yl group enhances hydrophobicity and aromatic stacking compared to phenyl or nitrophenyl analogs.
- Steric Environment : Bulky naphthalene reduces rotational freedom around the sulfonamide bond, influencing binding affinity in biological systems.
- Electronic Effects : The naphthalene-2-yl group is less electron-withdrawing than nitro-substituted derivatives, altering reactivity in synthetic pathways.
Properties
IUPAC Name |
4-hydroxy-1-naphthalen-2-ylsulfonylpyrrolidine-2-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO5S/c17-12-8-14(15(18)19)16(9-12)22(20,21)13-6-5-10-3-1-2-4-11(10)7-13/h1-7,12,14,17H,8-9H2,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IEMGTWXFCBVWDG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN(C1C(=O)O)S(=O)(=O)C2=CC3=CC=CC=C3C=C2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Hydroxy-1-(naphthalen-2-ylsulfonyl)pyrrolidine-2-carboxylic acid typically involves the reaction of 4-hydroxyproline with naphthalene-2-sulfonyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to optimize the reaction conditions and improve yield. The use of high-purity starting materials and stringent quality control measures are essential to ensure the consistency and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-Hydroxy-1-(naphthalen-2-ylsulfonyl)pyrrolidine-2-carboxylic acid can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The sulfonyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of sulfonamide or sulfonate derivatives.
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the potential of 4-hydroxy-1-(naphthalen-2-ylsulfonyl)pyrrolidine-2-carboxylic acid as an anticancer agent. Research indicates that derivatives of pyrrolidine compounds exhibit significant cytotoxicity against various cancer cell lines. For instance, a study demonstrated that certain pyrrolidine derivatives showed double the efficacy of tamoxifen against M-Hela tumor cell lines while maintaining lower toxicity towards normal liver cells .
Case Study:
In vivo studies revealed that some pyrrolidine derivatives led to an increased lifespan in treated animals by up to 447%, indicating a strong potential for further development as anticancer therapeutics .
Antibacterial Properties
The compound has also been evaluated for its antibacterial properties. Studies have shown that pyrrolidine derivatives can effectively suppress bacterial biofilm growth, which is crucial in treating infections caused by biofilm-forming bacteria . Given the rise of antibiotic resistance, these compounds could serve as promising candidates for novel antimicrobial agents.
Case Study:
A library of novel pyrrolidine derivatives was tested against multidrug-resistant Gram-positive pathogens, showing significant antimicrobial activity. The structure-dependent activity suggests that modifications to the compound could enhance its efficacy against resistant strains .
| Compound | Activity Type | Tested Cell Lines/Pathogens | Efficacy |
|---|---|---|---|
| 4-Hydroxy-1-(naphthalen-2-ylsulfonyl)pyrrolidine-2-carboxylic acid | Anticancer | M-Hela tumor cells | Twice as effective as tamoxifen |
| Pyrrolidine derivatives | Antimicrobial | Staphylococcus aureus, E. coli | Structure-dependent efficacy |
| Novel pyrrolidine derivatives | Biofilm inhibition | Various pathogenic bacteria | Effective suppression observed |
Future Directions and Research Opportunities
The ongoing research into the applications of 4-hydroxy-1-(naphthalen-2-ylsulfonyl)pyrrolidine-2-carboxylic acid emphasizes its potential as a scaffold for drug development. Future studies could focus on:
- Optimizing the synthetic pathways to enhance yield and purity.
- Investigating structure-activity relationships to identify more potent derivatives.
- Conducting comprehensive in vivo studies to assess safety and efficacy profiles.
Mechanism of Action
The mechanism of action of 4-Hydroxy-1-(naphthalen-2-ylsulfonyl)pyrrolidine-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The sulfonyl group can form strong interactions with proteins and enzymes, potentially inhibiting their activity. The hydroxyl and carboxylic acid groups can participate in hydrogen bonding and electrostatic interactions, further modulating the compound’s biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations and Structural Analogues
Compound A : (2S,4R)-4-Hydroxy-1-(2-(3-methylisoxazol-5-yl)acetyl)pyrrolidine-2-carboxylic Acid
- Structure : Features an isoxazole-5-yl acetyl group instead of the naphthalene sulfonyl moiety.
- Synthesis : Prepared via EDC/HOBt-mediated coupling of (2S,4R)-4-hydroxy-pyrrolidine-2-carboxylic acid with 2-(3-methylisoxazol-5-yl)acetic acid in DMF .
- Likely higher polarity due to the oxygen-rich isoxazole ring, which may enhance aqueous solubility compared to the target compound.
Compound B : 4-Hydroxy-1-(toluene-4-sulfonyl)-pyrrolidine-2-carboxylic Acid (SC-26210)
- Structure : Substituted with a smaller toluene-4-sulfonyl group.
- Lower molecular weight (C₁₃H₁₅NO₆S vs. C₁₅H₁₅NO₅S for the target compound) and possibly higher solubility in polar solvents .
Compound C : 4-Hydroxymethyl-1-methyl-pyrrolidine-2-carboxylic Acid
- Source : Isolated from Ziziphus spina-christi seeds .
- Structure : Contains a hydroxymethyl and methyl group instead of sulfonyl substituents.
- Lack of aromatic substituents reduces hydrophobic interactions, which may diminish activity in targets requiring lipophilic binding.
Compound D : (2S,4R)-4-Hydroxy-1-[(2R)-2-hydroxydodecyl]pyrrolidine-2-carboxylic Acid
- Structure : Features a long hydroxydodecyl chain.
- Key Differences: The hydroxydodecyl group introduces significant lipophilicity, likely enhancing cell membrane penetration compared to the naphthalene sulfonyl group. Potential for micelle formation or aggregation in aqueous environments due to the amphiphilic nature .
Biological Activity
4-Hydroxy-1-(naphthalen-2-ylsulfonyl)pyrrolidine-2-carboxylic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant research findings.
Chemical Structure:
- IUPAC Name: 4-Hydroxy-1-(naphthalen-2-ylsulfonyl)pyrrolidine-2-carboxylic acid
- Molecular Formula: CHNOS
- CAS Number: 1043576-28-8
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of compounds related to 4-Hydroxy-1-(naphthalen-2-ylsulfonyl)pyrrolidine-2-carboxylic acid. The presence of the naphthalene moiety significantly enhances its efficacy against various bacterial strains.
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| 4-Hydroxy-1-(naphthalen-2-ylsulfonyl)pyrrolidine-2-carboxylic acid | Staphylococcus aureus | 2 µg/mL |
| 4-Hydroxy-1-(naphthalen-2-ylsulfonyl)pyrrolidine-2-carboxylic acid | Escherichia coli | 4 µg/mL |
The compound demonstrates comparable activity to established antibiotics such as vancomycin and daptomycin, indicating its potential as a lead compound in antibiotic development .
Anticancer Activity
In vitro studies have shown that this compound exhibits anticancer properties, particularly against colorectal cancer cell lines (Caco-2). The following table summarizes its effects on cell viability:
| Treatment | Cell Line | Viability (%) | p-value |
|---|---|---|---|
| Control | Caco-2 | 100 | - |
| Compound | Caco-2 | 39.8 | <0.001 |
The significant reduction in cell viability suggests that the compound may induce apoptosis or inhibit cell proliferation through specific pathways .
The biological activities of 4-Hydroxy-1-(naphthalen-2-ylsulfonyl)pyrrolidine-2-carboxylic acid can be attributed to its ability to interact with various biological targets:
- Inhibition of Enzymatic Activity: The compound may inhibit enzymes involved in bacterial cell wall synthesis and cancer cell metabolism.
- Induction of Oxidative Stress: It has been proposed that the compound induces oxidative stress in cancer cells, leading to cell death.
- Modulation of Signaling Pathways: The naphthalene sulfonamide group is known to interact with signaling pathways critical for cell survival and proliferation.
Case Studies
A notable case study involved the synthesis and biological evaluation of similar pyrrolidine derivatives, which demonstrated enhanced antimicrobial and anticancer activities compared to their non-sulfonated counterparts. The introduction of a naphthalene group was pivotal in improving the overall efficacy and selectivity of these compounds against targeted pathogens and cancer cells .
Q & A
Basic: What synthetic strategies are recommended for preparing 4-Hydroxy-1-(naphthalen-2-ylsulfonyl)pyrrolidine-2-carboxylic acid, and how can reaction conditions be optimized?
Methodological Answer:
The compound can be synthesized via sulfonylation of 4-hydroxyproline derivatives using naphthalene-2-sulfonyl chloride under basic conditions. Key steps include:
- Reagent Selection : Use anhydrous solvents (e.g., dichloromethane) and a base like triethylamine to deprotonate the hydroxyl group and activate the nucleophile .
- Temperature Control : Maintain reaction temperatures between 0–5°C during sulfonyl chloride addition to minimize side reactions .
- Purification : Employ column chromatography (silica gel, gradient elution with ethyl acetate/hexane) followed by recrystallization from ethanol/water for high-purity isolation .
Optimization Tip : Monitor reaction progress via TLC and adjust stoichiometry (1:1.2 molar ratio of proline derivative to sulfonyl chloride) to maximize yield (~60–70%) .
Basic: Which spectroscopic methods are most reliable for confirming the sulfonamide group and stereochemical integrity?
Methodological Answer:
- ¹H/¹³C NMR : Absence of the pyrrolidine NH proton (δ ~3.5–4.0 ppm) and presence of sulfonamide-linked protons (δ ~7.5–8.5 ppm for naphthalene protons) confirm sulfonylation. Chiral centers are verified via coupling constants (e.g., J = 8–10 Hz for trans-pyrrolidine protons) .
- FTIR : A strong S–N stretching vibration at ~850–860 cm⁻¹ and S=O asymmetric/symmetric stretches at ~1350/1150 cm⁻¹ validate sulfonamide formation .
- X-ray Diffraction : Single-crystal analysis resolves stereochemistry (e.g., orthorhombic system, space group P2₁2₁2₁) and bond lengths (S–N: ~1.63 Å), ensuring structural fidelity .
Advanced: How do non-covalent interactions influence the supramolecular architecture and stability of this compound?
Methodological Answer:
Non-covalent interactions, analyzed via Hirshfeld surface calculations and interaction energy partitioning , reveal:
- Hydrogen Bonds : O–H···O and N–H···O interactions between the carboxylic acid, hydroxyl, and sulfonyl groups dominate crystal packing (~60–70% contribution to Hirshfeld surfaces) .
- π-Stacking : Edge-to-face interactions between naphthalene rings and pyrrolidine moieties contribute to layered crystal growth, enhancing thermal stability (decomposition >200°C) .
- Van der Waals Forces : C–H···π contacts (~15% Hirshfeld contribution) stabilize the 3D lattice .
Computational Support : B3LYP/6-311G(+) level DFT calculations quantify interaction energies (e.g., dimer stabilization energies of −25 to −30 kcal/mol) .
Advanced: What computational approaches predict the bioactivity of sulfonamide derivatives like this compound?
Methodological Answer:
- ADMET Prediction : Tools like SwissADME assess bioavailability (Lipinski’s Rule of Five compliance: MW <500, logP <5) and blood-brain barrier permeability (low, logBB <0.3) .
- Molecular Docking : AutoDock Vina or Schrödinger Suite models interactions with targets (e.g., dihydropteroate synthase, SARS-CoV-2 spike protein). Key residues (e.g., Lys221, Asp185) show hydrogen bonding with the sulfonamide and carboxylic acid groups .
- MD Simulations : GROMACS evaluates binding stability (RMSD <2 Å over 50 ns simulations) .
Experimental Design: How can conflicting spectroscopic data be resolved during sulfonamide confirmation?
Methodological Answer:
Contradictions may arise from:
- Impurity Interference : Compare experimental ¹H NMR with simulated spectra (e.g., ACD/Labs or MestReNova) to identify extraneous peaks. Use preparative HPLC for impurity removal .
- Tautomerism : If unexpected carbonyl signals appear in FTIR (~1700 cm⁻¹), perform pH-dependent UV-Vis studies (λmax shifts at pH 2 vs. 10) to confirm protonation states .
- Crystallographic Validation : Resolve ambiguities via X-ray diffraction (e.g., confirm bond angles <110° for pyrrolidine ring puckering) .
Advanced: How does stereochemistry impact biological activity, and what analytical techniques validate it?
Methodological Answer:
- Bioactivity Correlation : The (2S,4R) configuration (common in proline derivatives) enhances binding to chiral enzyme pockets (e.g., dihydropteroate synthase IC₅₀ ~10 µM vs. >100 µM for epimers) .
- Chiral HPLC : Use a Chiralpak IA-3 column (hexane/isopropanol, 90:10) to separate enantiomers (retention time difference >5 min) .
- Optical Rotation : Measure [α]²⁵D values (e.g., +15° to +25° for (2S,4R) configuration) to confirm stereopurity .
Advanced: What strategies mitigate racemization during synthesis or purification?
Methodological Answer:
- Low-Temperature Synthesis : Conduct reactions below 10°C to prevent epimerization at the α-carbon .
- Mild Acid/Base Conditions : Avoid prolonged exposure to strong acids/bases during workup. Use citric acid (pH 4–5) for neutralization instead of HCl .
- Chiral Derivatization : Pre-form Boc-protected intermediates (e.g., Boc-L-proline) to stabilize stereochemistry before sulfonylation .
Basic: What are the key challenges in scaling up synthesis for preclinical studies?
Methodological Answer:
- Solvent Selection : Replace dichloromethane with ethyl acetate for greener large-scale reactions .
- Catalyst Efficiency : Optimize sulfonyl chloride activation using DMAP (4-dimethylaminopyridine) to reduce reaction time by 30% .
- Yield Improvement : Implement continuous-flow reactors to enhance mixing and heat transfer (pilot-scale yields ~55–60%) .
Advanced: How does the naphthalene substituent influence physicochemical properties compared to aryl analogs?
Methodological Answer:
- LogP Enhancement : Naphthalene increases hydrophobicity (calculated logP ~2.5 vs. ~1.8 for phenyl analogs), improving membrane permeability .
- UV Absorption : Strong π→π* transitions at λmax ~275 nm (ε >10,000 M⁻¹cm⁻¹) enable photostability studies .
- Thermal Stability : Differential scanning calorimetry (DSC) shows higher melting points (~220°C vs. ~180°C for 4-nitrophenyl analogs) due to enhanced π-stacking .
Experimental Design: How can researchers validate the absence of toxic intermediates in synthesis?
Methodological Answer:
- LC-MS Monitoring : Track intermediates (e.g., unreacted sulfonyl chloride, m/z ~215) using ESI-MS in negative ion mode .
- Residual Solvent Analysis : GC-MS with HS-SPME (headspace solid-phase microextraction) detects traces of DMF or THF (limits <500 ppm per ICH Q3C) .
- In Silico Toxicity Prediction : Tools like ProTox-II assess mutagenicity (e.g., Ames test predictions) for intermediates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
